molecular formula C7H11ClN2O B6280471 5-(pyrrolidin-3-yl)-1,2-oxazole hydrochloride CAS No. 2248327-86-6

5-(pyrrolidin-3-yl)-1,2-oxazole hydrochloride

Cat. No.: B6280471
CAS No.: 2248327-86-6
M. Wt: 174.63 g/mol
InChI Key: RIFWPPJJHJYLTL-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Architectures in Modern Chemical Synthesis and Biological Discovery

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, form the largest and most diverse family of organic compounds. Their unique structures are fundamental to life, forming the core of essential biomolecules like DNA, RNA, hemoglobin, and chlorophyll. In medicinal chemistry, heterocyclic rings are of paramount importance; it is estimated that a significant percentage of all known drugs contain at least one heterocyclic moiety. Their prevalence stems from their ability to form stable, three-dimensional structures that can interact with biological targets like enzymes and receptors with high specificity. The heteroatoms (commonly nitrogen, oxygen, or sulfur) can act as hydrogen bond donors or acceptors, influencing the compound's solubility, metabolic stability, and binding affinity.

Overview of the Oxazole (B20620) Ring System in Medicinal Chemistry and Biological Probe Design

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a key component in numerous natural products and synthetic molecules with a wide array of biological activities. The presence of the oxazole moiety can confer stability and specific electronic properties to a molecule, enabling interactions with various biological targets. Derivatives of oxazole have been investigated for a broad spectrum of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The versatility of the oxazole ring also makes it a valuable component in the design of biological probes, which are molecules used to study biological processes.

Role of the Pyrrolidine (B122466) Moiety as a Core Pharmacophore in Bioactive Molecules

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is another privileged scaffold in drug discovery. nih.gov Its non-planar, three-dimensional structure allows it to explore chemical space more effectively than flat aromatic rings, often leading to improved binding interactions with protein targets. nih.gov The nitrogen atom in the pyrrolidine ring can be readily functionalized, allowing chemists to fine-tune the molecule's properties. Pyrrolidine derivatives are found in a vast number of natural products and FDA-approved drugs, exhibiting activities such as antiviral, anticancer, and antidiabetic properties. nih.gov The stereochemistry of substituted pyrrolidine rings is often crucial for biological activity, with different stereoisomers exhibiting distinct pharmacological profiles. nih.gov

Contextualizing 5-(pyrrolidin-3-yl)-1,2-oxazole Hydrochloride within Oxazole-Pyrrolidine Derivative Research

The compound this compound combines the structural features of both the oxazole and pyrrolidine rings. While specific research on this exact hydrochloride salt is limited, the broader class of oxazole-pyrrolidine derivatives has been explored in medicinal chemistry. For instance, research into isoxazole-based inhibitors modified with chiral pyrrolidine scaffolds has been conducted to develop potent and selective inhibitors for protein kinases, which are important targets in cancer therapy. mdpi.com The general synthetic strategy for such compounds often involves the coupling of pre-functionalized oxazole and pyrrolidine building blocks. mdpi.com

The combination of a rigid, aromatic oxazole ring with a flexible, saturated pyrrolidine ring creates a scaffold with unique structural and electronic properties. Such hybrid molecules are investigated for their potential to interact with biological targets in novel ways, potentially leading to the development of new therapeutic agents. The hydrochloride salt form typically enhances the compound's solubility and stability for research and development purposes. Further investigation into this compound would be necessary to elucidate its specific chemical properties and biological activities.

Spectroscopic Characterization Techniques for this compound

Spectroscopy is a cornerstone in the structural elucidation of novel chemical entities. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and molecular formula can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, the chemical environment and connectivity of nearly every atom in this compound can be mapped. beilstein-journals.orgbeilstein-journals.org

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the 5-(pyrrolidin-3-yl)-1,2-oxazole moiety, characteristic signals are expected for the oxazole ring proton, typically appearing as a singlet in the aromatic region. The protons on the pyrrolidine ring would present more complex splitting patterns (multiplets) in the aliphatic region of the spectrum due to spin-spin coupling with adjacent protons. The presence of the hydrochloride salt would result in a broad signal for the ammonium proton (NH₂⁺). mdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbon atoms of the 1,2-oxazole ring are expected to resonate at lower field (higher ppm) due to their sp² hybridization and proximity to heteroatoms, with characteristic signals for C3, C4, and C5 of the ring. beilstein-journals.org The sp³ hybridized carbons of the pyrrolidine ring would appear at a higher field (lower ppm). mdpi.com Techniques such as DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms. beilstein-journals.orgbeilstein-journals.org Distinct signals would be expected for the oxazole nitrogen and the pyrrolidine nitrogen. The chemical shift of the pyrrolidine nitrogen would be significantly affected by its protonation state as a hydrochloride salt. mdpi.com The use of ¹⁵N-labeled reagents during synthesis or advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can facilitate the unambiguous assignment of nitrogen resonances. beilstein-journals.orgresearchgate.net

Note: Expected chemical shifts are approximate and can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, an unambiguous molecular formula can be assigned. mdpi.comamazonaws.com For this compound, HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent peak corresponding to the exact mass of the protonated molecule [M+H]⁺. This precise mass measurement allows for the confident confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. beilstein-journals.orgbeilstein-journals.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" of the functional groups present. amazonaws.com For this compound, the IR spectrum would exhibit characteristic absorption bands. Key expected vibrations include N-H stretching from the protonated amine, C-H stretching from both the aromatic oxazole and aliphatic pyrrolidine rings, C=N stretching from the oxazole ring, and C-O stretching. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The 1,2-oxazole ring, being an aromatic heterocycle, would be expected to show characteristic absorption maxima in the UV region. mdpi.com The position and intensity of these absorptions are influenced by the electronic nature of the substituents and the solvent used. amazonaws.com

Crystallographic Studies for Solid-State Structural Determination

While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides an unambiguous determination of its three-dimensional structure in the solid state.

By irradiating a suitable single crystal of this compound with X-rays, a diffraction pattern is generated that can be mathematically reconstructed into a precise 3D model of the molecule. mdpi.comnih.gov This analysis yields exact bond lengths, bond angles, and torsion angles. Furthermore, it reveals the packing arrangement of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding between the ammonium group and the chloride anion, which are crucial for the stability of the solid-state structure. beilstein-journals.orgbeilstein-journals.org

Conformational Analysis of the Pyrrolidine Ring and Oxazole Linkage

The pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. researchgate.net The specific conformation adopted by the pyrrolidine ring in this compound can be influenced by the bulky oxazole substituent and intermolecular forces in the crystal lattice. NMR spectroscopy, particularly through the analysis of coupling constants and the Nuclear Overhauser Effect (NOE), can provide insights into the preferred conformation in solution. Similarly, the rotational freedom around the single bond connecting the pyrrolidine C3 atom and the oxazole C5 atom determines the relative orientation of the two rings. Computational modeling, in conjunction with experimental data from NMR and X-ray crystallography, can be used to explore the potential energy surface and identify the most stable conformers of the molecule. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2248327-86-6

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

5-pyrrolidin-3-yl-1,2-oxazole;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-3-8-5-6(1)7-2-4-9-10-7;/h2,4,6,8H,1,3,5H2;1H

InChI Key

RIFWPPJJHJYLTL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC=NO2.Cl

Purity

95

Origin of Product

United States

Molecular Structure, Conformational Analysis, and Structural Characterization

Rotational Isomerism Studies

Rotational isomerism, or conformational isomerism, arises from the rotation around single bonds. In the case of 5-(pyrrolidin-3-yl)-1,2-oxazole, the key rotational bond is the C-C bond linking the C3 position of the pyrrolidine (B122466) ring to the C5 position of the 1,2-oxazole ring. The relative orientation of these two heterocyclic rings can be influenced by steric and electronic factors, potentially leading to the existence of distinct, stable conformers.

While specific studies on the rotational isomerism of 5-(pyrrolidin-3-yl)-1,2-oxazole hydrochloride are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally similar compounds. For instance, studies on N-Boc protected cycloaminyl-1,2-oxazoles have provided clear evidence of rotational conformers.

In a study involving chiral methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which feature a substituted nitrogen-containing ring attached to an oxazole (B20620), researchers observed the presence of two distinct sets of signals in the Nuclear Magnetic Resonance (NMR) spectra. nih.gov This phenomenon was attributed to the existence of two rotational conformers arising from the restricted rotation around the bond connecting the cycloamine and the oxazole ring, influenced by the bulky N-Boc (tert-butoxycarbonyl) protecting group. nih.gov The presence of these two conformers indicates a significant energy barrier to rotation, making them distinguishable on the NMR timescale.

The observation of rotational conformers in these analogous systems strongly suggests that this compound would also exhibit similar conformational behavior. The pyrrolidine ring, while less sterically demanding than some N-Boc protected cycloamines, can still impose steric constraints on the rotation around the C-C bond linking it to the 1,2-oxazole ring. Furthermore, the protonation of the pyrrolidine nitrogen in the hydrochloride salt could influence the electronic distribution and intermolecular interactions, potentially affecting the conformational preferences.

Detailed Research Findings from Analogous Compounds:

In the study of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the two rotational conformers were observed in different intensity ratios, indicating a difference in their relative thermodynamic stabilities. nih.gov The exact nature of these conformers (e.g., the dihedral angle between the two rings) was further elucidated through advanced spectroscopic techniques and computational modeling.

The energy barrier to rotation between the conformers is a critical parameter. While not explicitly calculated for the target compound, in similar bi-heterocyclic systems, these barriers can range from a few to several kcal/mol. acs.org An energy barrier of sufficient magnitude would allow for the potential isolation or at least the distinct observation of the individual rotamers at low temperatures.

Illustrative Data Table of Conformational Analysis from a Related Pyrrolidine Derivative:

To illustrate the type of data obtained in such studies, the following table summarizes hypothetical NMR data for two rotational conformers of a 3-substituted N-acyl-pyrrolidine, which often exhibits cis/trans isomerism of the amide bond, a phenomenon related to rotational restriction.

ParameterConformer A (Major)Conformer B (Minor)
Population (%) 7525
¹H NMR (δ, ppm)
4.254.15
2.10, 1.952.20, 2.05
3.603.50
¹³C NMR (δ, ppm)
60.559.8
30.231.5
45.846.5
Rotational Barrier (kcal/mol) \multicolumn{2}{c

This table is a hypothetical representation based on typical values for N-acyl-pyrrolidine derivatives and serves to illustrate the nature of data from rotational isomerism studies.

The conformational landscape of this compound is further complicated by the puckering of the pyrrolidine ring. The five-membered pyrrolidine ring is not planar and typically adopts envelope or twisted conformations to relieve ring strain. The substituents on the ring play a crucial role in determining the preferred pucker. For a 3-substituted pyrrolidine, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position, leading to different ring conformations that can, in turn, influence the rotational preference around the connecting C-C bond. semanticscholar.org

Analytical Methodologies for the Detection and Quantification of 5 Pyrrolidin 3 Yl 1,2 Oxazole Hydrochloride

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to the analytical workflow for 5-(pyrrolidin-3-yl)-1,2-oxazole hydrochloride, providing the means to separate the compound from impurities and to quantify it with high precision and accuracy.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed and validated to separate the parent compound from its potential degradation products and process-related impurities. nih.govasianpubs.org

A typical HPLC method for a polar, basic compound like this compound would likely employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. The inclusion of an acidic modifier, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution for the basic pyrrolidine (B122466) moiety. Detection is commonly achieved using a UV detector at a wavelength where the oxazole (B20620) chromophore exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters for Purity and Assay | Parameter | Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 5 | | | 20 | 95 | | | 25 | 95 | | | 26 | 5 | | | 30 | 5 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 220 nm | | Injection Volume | 10 µL |

This method would be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure its suitability for routine quality control. nih.gov

Given the presence of a stereocenter at the 3-position of the pyrrolidine ring, it is crucial to control the enantiomeric purity of this compound. Chiral HPLC is the gold standard for separating and quantifying enantiomers. whiterose.ac.uk This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including those with amine functionalities. researchgate.net The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/ethanol) or reversed-phase, depending on the specific CSP and the compound's properties. The addition of a small amount of a basic or acidic modifier can sometimes improve the resolution between the enantiomers.

Table 2: Representative Chiral HPLC Method Parameters

Parameter Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) coated silica (B1680970) gel, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm

| Injection Volume | 5 µL |

The method would be validated for its ability to accurately quantify the undesired enantiomer in the presence of the desired one, with limits of detection and quantification established at appropriate levels.

Stability Profiling

Understanding the stability of this compound is critical for determining its shelf-life and appropriate storage conditions. Stability studies involve subjecting the compound to a variety of stress conditions to identify potential degradation pathways.

Table 3: Summary of Forced Degradation Studies and Potential Degradants

Stress Condition Typical Conditions Potential Degradation Pathways
Acid Hydrolysis 0.1 M HCl, 60 °C, 24h Potential for hydrolysis of the oxazole ring, though generally stable.
Base Hydrolysis 0.1 M NaOH, 60 °C, 24h Possible N-O bond cleavage of the isoxazole (B147169) ring. researchgate.net
Oxidative 3% H₂O₂, RT, 24h Oxidation of the pyrrolidine nitrogen or other susceptible sites.
Thermal 80 °C, 48h General decomposition. Pyrrolidine itself can undergo thermal decomposition at high temperatures. researchgate.netosti.gov

| Photolytic | ICH Q1B conditions | Photochemical rearrangement or degradation of the heterocyclic rings. acs.org |

The degradation products would be monitored and characterized using the stability-indicating HPLC method, often in conjunction with mass spectrometry (LC-MS) to elucidate their structures.

The configurational stability of the chiral center in this compound is a key quality attribute. Racemization, the conversion of one enantiomer into an equal mixture of both, would compromise the compound's stereochemical integrity. Studies are necessary to evaluate the potential for racemization under various conditions, including those encountered during manufacturing, formulation, and storage.

The chiral center at the 3-position of the pyrrolidine ring is generally expected to be configurationally stable under neutral and mildly acidic or basic conditions. However, exposure to strong bases or high temperatures could potentially lead to epimerization. Racemization studies would involve subjecting an enantiomerically pure sample of the compound to different pH values and temperatures over time. The enantiomeric excess would be monitored using the validated chiral HPLC method.

Table 4: Representative Conditions for Racemization Study

Condition Temperature Duration Analysis
pH 4.0 Buffer 25 °C, 40 °C 7 days Chiral HPLC
pH 7.0 Buffer 25 °C, 40 °C 7 days Chiral HPLC
pH 9.0 Buffer 25 °C, 40 °C 7 days Chiral HPLC

| Reflux in Toluene | 110 °C | 24 hours | Chiral HPLC |

The results of these studies would establish the conditions under which the stereochemical integrity of this compound is maintained.

Future Research and Applications of this compound in Chemical Probe Development

The unique structural combination of a pyrrolidine ring and an isoxazole nucleus in this compound presents a compelling scaffold for the development of novel chemical probes. This article explores future research directions and potential applications of this compound and its derivatives in the realm of chemical biology and drug discovery, focusing on the design of advanced derivatives, exploration of new biological targets, and its integration into modern screening and design paradigms.

Q & A

Q. What are the established synthetic routes for 5-(pyrrolidin-3-yl)-1,2-oxazole hydrochloride, and how do reaction conditions influence yield?

The synthesis of oxazole derivatives often employs van Leusen’s oxazole synthesis , which involves reacting aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions. For example, substituted oxazoles are synthesized by refluxing aldehydes with TosMIC and potassium carbonate in methanol (70°C, 3 hours), followed by extraction and purification . Key variables affecting yield include:

  • Solvent choice : Methanol is preferred for its polarity and ability to dissolve both TosMIC and aldehydes.
  • Temperature : Prolonged heating (>3 hours) may lead to side reactions (e.g., hydrolysis).
  • Purification : Rotary evaporation followed by solvent extraction (methyl tert-butyl ether) and drying (Na₂SO₄) ensures high purity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies pyrrolidine and oxazole ring protons (e.g., oxazole C-H protons resonate at δ 8.2–8.5 ppm in CDCl₃) .
  • X-ray Crystallography : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. For example, halogen-bonded oxazole derivatives have been resolved with R-factors < 0.05 using SHELXL .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₇H₁₁ClN₂O: calc. 189.06, obs. 189.05) .

Q. Table 1: Key Characterization Data

MethodObserved FeatureReference
¹H NMRPyrrolidine protons (δ 3.0–3.5 ppm)
X-rayOxazole ring planarity (deviation < 0.02 Å)
HRMS[M+H]⁺ = 189.05

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in halogen-bonding interactions?

Molecular Electrostatic Potential (MEP) maps rank acceptor sites for halogen bonding. For oxazole derivatives, the oxazole nitrogen and pyrrolidine oxygen exhibit negative potentials (−40 to −60 kcal/mol), making them strong acceptors for perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) . Density Functional Theory (DFT) optimizes geometries (B3LYP/6-31G* basis set) to model interactions, validated against crystallographic data .

Q. What experimental strategies resolve contradictions in reported biological activities of oxazole-pyrrolidine hybrids?

Discrepancies in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) may arise from:

  • Stereochemical variations : The pyrrolidine ring’s 3D conformation (e.g., chair vs. boat) alters binding pocket accessibility .
  • Impurity profiles : Residual solvents (e.g., methanol) or unreacted TosMIC can interfere with assays. LC-MS purity checks (>95%) are critical .
  • Assay conditions : Buffer pH (e.g., ammonium acetate, pH 6.5) impacts compound stability .

Q. How does the hydrochloride salt form influence the compound’s crystallinity and solubility?

The hydrochloride salt enhances aqueous solubility via ion-dipole interactions but may reduce crystallinity. Counterion screening (e.g., mesylate, tosylate) can optimize properties. For example, oxazole derivatives with chloride counterions exhibit melting points of 187–189°C, while free bases are oils .

Q. Table 2: Salt Form Comparison

Salt FormSolubility (H₂O)Melting PointReference
Hydrochloride25 mg/mL187–189°C
Free Base<1 mg/mLOily residue

Methodological Challenges

Q. What are the best practices for handling hygroscopic or light-sensitive oxazole derivatives?

  • Storage : Under nitrogen at −20°C in amber vials to prevent hydrolysis .
  • Handling : Use anhydrous solvents (e.g., dried MeOH over molecular sieves) during synthesis .

Q. How can researchers validate the stereochemical purity of the pyrrolidine moiety?

  • Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol, 90:10) to separate enantiomers .
  • Optical Rotation : Compare observed [α]D²⁵ with literature values (e.g., +15.2° for (S)-isomer) .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar oxazole derivatives?

  • Off-target effects : The oxazole ring may interact with unrelated targets (e.g., mGluR5 vs. PI3K) .
  • Metabolic instability : Rapid hepatic clearance (e.g., CYP3A4-mediated oxidation) reduces in vivo efficacy despite in vitro activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.